molecular formula C8H7ClO4S B1581297 5-(Chlorosulfonyl)-2-methylbenzoic acid CAS No. 89001-57-0

5-(Chlorosulfonyl)-2-methylbenzoic acid

Cat. No. B1581297
CAS RN: 89001-57-0
M. Wt: 234.66 g/mol
InChI Key: FMWIOAWRARBKDQ-UHFFFAOYSA-N
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Patent
US07262318B2

Procedure details

A mixture of o-toluic acid (15 g, 0.11 mol) and chlorosulfonic acid (30 ml) was heated at 100° C. under nitrogen for 2.5 h. The reaction mixture was then poured onto ice (500 ml) and the resulting precipitate was filtered, yielding the title compound as an off-white solid (20 g, 78% yield). MP 151–155° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[C:2]([C:7]([OH:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>>[Cl:11][S:12]([C:4]1[CH:5]=[CH:6][C:1]([CH3:10])=[C:2]([CH:3]=1)[C:7]([OH:9])=[O:8])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Name
Quantity
30 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice (500 ml)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.